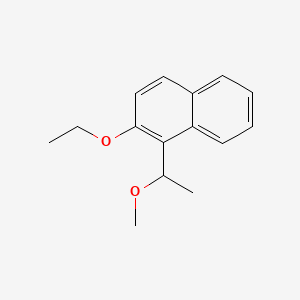![molecular formula C9H15NO B14589332 (3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole CAS No. 61080-94-2](/img/structure/B14589332.png)
(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole is a heterocyclic organic compound. It features a fused ring system that includes both a cyclooctane ring and an oxazole ring. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclooctanone with an amine and an aldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce fully saturated cyclooctane derivatives.
Wissenschaftliche Forschungsanwendungen
(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctane: A saturated hydrocarbon with a similar ring structure but lacking the oxazole ring.
Oxazole: A simpler heterocyclic compound with a single oxazole ring.
Cyclooctanone: A ketone with a cyclooctane ring, used as a precursor in the synthesis of (3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole.
Uniqueness
The uniqueness of this compound lies in its fused ring system, which combines the properties of both cyclooctane and oxazole. This structural feature imparts specific reactivity and potential biological activity that is not observed in simpler compounds.
Eigenschaften
CAS-Nummer |
61080-94-2 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(3aS,9aS)-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d][1,2]oxazole |
InChI |
InChI=1S/C9H15NO/c1-2-4-6-9-8(5-3-1)7-10-11-9/h7-9H,1-6H2/t8-,9-/m0/s1 |
InChI-Schlüssel |
IDFGIBGRCXNVSC-IUCAKERBSA-N |
Isomerische SMILES |
C1CCC[C@H]2[C@@H](CC1)C=NO2 |
Kanonische SMILES |
C1CCCC2C(CC1)C=NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


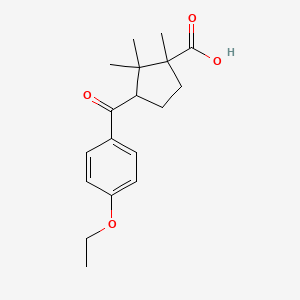
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)

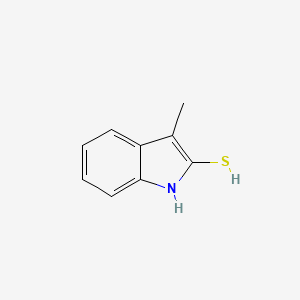
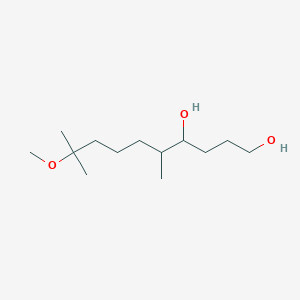
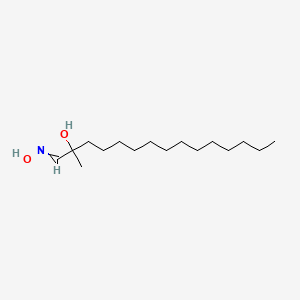
![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
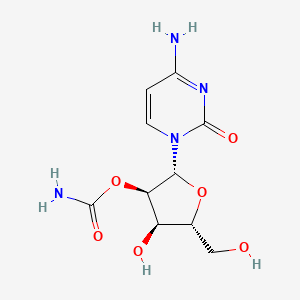
![1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]](/img/structure/B14589319.png)
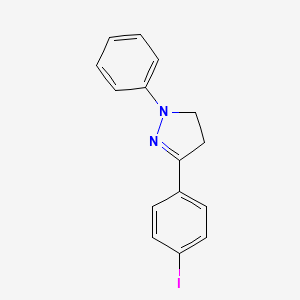
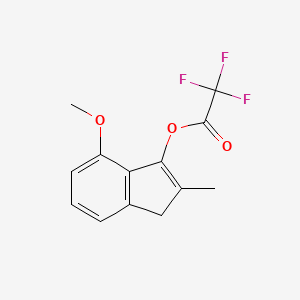
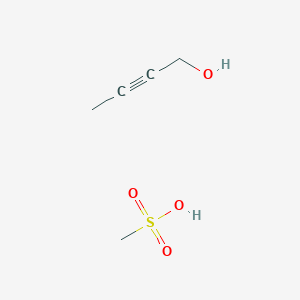
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)
